Ethyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a bromobenzamido group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the bromobenzamido group: This can be achieved by reacting 4-bromobenzoic acid with an amine under suitable conditions.
Introduction of the morpholine ring: This step involves the reaction of the intermediate product with morpholine.
Esterification: The final step is the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
ETHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a chlorine atom instead of bromine.
ETHYL 5-(4-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Contains a fluorine atom instead of bromine.
ETHYL 5-(4-IODOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Features an iodine atom in place of bromine.
The uniqueness of ETHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H21BrN2O4 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
ethyl 5-[(4-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21BrN2O4/c1-2-27-20(25)17-13-16(7-8-18(17)23-9-11-26-12-10-23)22-19(24)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3,(H,22,24) |
InChI Key |
QKMOLMPDYQWCMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCOCC3 |
Origin of Product |
United States |
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